Triheptadecanoin-d5

描述

属性

IUPAC Name |

[1,1,2,3,3-pentadeuterio-2,3-di(heptadecanoyloxy)propyl] heptadecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-52(55)58-49-51(60-54(57)48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)50-59-53(56)47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h51H,4-50H2,1-3H3/i49D2,50D2,51D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBFWDBGUSMGXPI-XHHSIMFOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H104O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

854.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Triheptadecanoin-d5 for Researchers and Drug Development Professionals

Introduction

Triheptadecanoin-d5 is a deuterated form of triheptadecanoin, a triglyceride containing three heptadecanoic acid chains. Its primary application in research and pharmaceutical development lies in its use as a stable isotope-labeled internal standard for the precise quantification of triheptadecanoin and other triglycerides in complex biological matrices. This technical guide provides a comprehensive overview of this compound, its chemical properties, and detailed methodologies for its application in mass spectrometry-based lipidomics.

Core Concepts: Stable Isotope Dilution Mass Spectrometry

The quantification of endogenous molecules in biological samples by mass spectrometry can be hampered by variations in sample preparation and instrument response. Stable isotope dilution (SID) is the gold standard for accurate quantification. This technique involves the addition of a known amount of a stable isotope-labeled version of the analyte of interest (in this case, this compound) to the sample at the earliest stage of analysis. Because the labeled internal standard is chemically identical to the endogenous analyte, it experiences the same extraction inefficiencies and ionization suppression or enhancement during mass spectrometry analysis. By measuring the ratio of the signal from the endogenous analyte to the labeled internal standard, a highly accurate and precise quantification can be achieved.

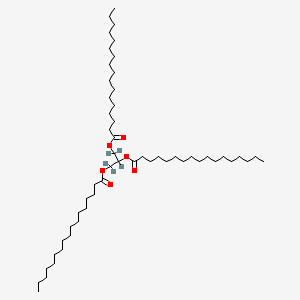

Chemical Structure and Properties of this compound

This compound is a synthetic triglyceride where five hydrogen atoms on the glycerol backbone have been replaced with deuterium atoms. This mass shift allows it to be distinguished from the endogenous, unlabeled triheptadecanoin by a mass spectrometer, while maintaining nearly identical chemical and physical properties.

Chemical Structure:

-

Systematic Name: 1,1′,1′′-(1,2,3-Propanetriyl-1,1,2,3,3-d5) triheptadecanoate[1]

-

Common Synonyms: Glyceryl Triheptadecanoate-d5, TG(17:0/17:0/17:0)-d5, Trimargarin-d5[2][3][4]

The structure consists of a glycerol-d5 backbone esterified with three heptadecanoic acid (C17:0) molecules.

Physicochemical Data:

| Property | Value | Reference |

| CAS Number | 944795-74-8 | [1] |

| Molecular Formula | C₅₄H₉₉D₅O₆ | [1][2] |

| Molecular Weight | 854.43 g/mol | [1][2] |

| Appearance | Solid | [3] |

| Purity | Typically >99% | [1] |

| Storage | Freezer (-20°C), protect from light | [3] |

Experimental Protocols

The following sections detail a general workflow for the quantification of triglycerides in a biological sample (e.g., plasma, serum, or tissue homogenate) using this compound as an internal standard. This protocol is a composite of established lipid extraction and LC-MS/MS analysis methods.

Sample Preparation and Lipid Extraction (Bligh-Dyer Method)

The Bligh-Dyer method is a widely used liquid-liquid extraction technique for isolating lipids from biological samples.[1][2][3][4][5]

Materials:

-

Biological sample (e.g., 100 µL of plasma)

-

This compound internal standard solution (concentration to be determined based on expected analyte levels, e.g., 10 µg/mL in chloroform/methanol 1:1 v/v)

-

Chloroform (CHCl₃)

-

Methanol (MeOH)

-

Deionized water (H₂O)

-

Glass centrifuge tubes with PTFE-lined caps

Procedure:

-

Sample Aliquoting: To a clean glass centrifuge tube, add a precise volume of the biological sample (e.g., 100 µL of plasma).

-

Internal Standard Spiking: Add a known volume of the this compound internal standard solution to the sample. The amount added should be comparable to the expected amount of the endogenous triglycerides of interest.

-

Monophasic Mixture Formation: Add 375 µL of a 1:2 (v/v) chloroform:methanol mixture to the sample. Vortex thoroughly for 1 minute to ensure complete mixing and protein denaturation. The total volume is now 475 µL in a single phase.

-

Phase Separation:

-

Add 125 µL of chloroform and vortex for 30 seconds.

-

Add 125 µL of deionized water and vortex for 30 seconds.

-

-

Centrifugation: Centrifuge the mixture at 1000 x g for 10 minutes at 4°C. This will result in the separation of two phases: an upper aqueous phase (methanol/water) and a lower organic phase (chloroform) containing the lipids. A protein disk may be visible at the interface.

-

Lipid Collection: Carefully aspirate the lower organic phase using a glass Pasteur pipette and transfer it to a new clean glass tube. Be cautious not to disturb the protein interface or aspirate any of the upper aqueous phase.

-

Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas at room temperature.

-

Reconstitution: Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of an appropriate solvent for LC-MS analysis, such as isopropanol/acetonitrile/water (2:1:1 v/v/v).

LC-MS/MS Analysis of Triglycerides

This section provides typical parameters for the analysis of triglycerides using a liquid chromatography-tandem mass spectrometer (LC-MS/MS).

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

LC Conditions:

-

Column: A C18 reversed-phase column is commonly used for lipidomics (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase A: Acetonitrile/water (60:40 v/v) with 10 mM ammonium formate and 0.1% formic acid.

-

Mobile Phase B: Isopropanol/acetonitrile (90:10 v/v) with 10 mM ammonium formate and 0.1% formic acid.

-

Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the triglycerides, and then return to the initial conditions for re-equilibration. For example:

-

0-2 min: 30% B

-

2-12 min: Ramp to 100% B

-

12-15 min: Hold at 100% B

-

15.1-18 min: Return to 30% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 50°C

-

Injection Volume: 5 µL

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+) is typically used for the analysis of triglycerides, as they readily form ammonium adducts ([M+NH₄]⁺).

-

Scan Type: Multiple Reaction Monitoring (MRM) is highly specific and sensitive for quantification.

-

MRM Transitions: For each triglyceride of interest and the internal standard, specific precursor-to-product ion transitions need to be determined. The precursor ion is typically the [M+NH₄]⁺ adduct. The product ions often result from the neutral loss of one of the fatty acid chains plus ammonia.

-

Example for an endogenous triglyceride (e.g., Triolein - C18:1/C18:1/C18:1): Precursor [M+NH₄]⁺ at m/z 902.8 -> Product from neutral loss of one oleic acid + NH₃ at m/z 603.5.

-

Example for this compound: Precursor [M+NH₄]⁺ at m/z 872.8 -> Product from neutral loss of one heptadecanoic acid + NH₃ at m/z 585.5.

-

-

Instrument Parameters: Parameters such as declustering potential, collision energy, and source temperature should be optimized for each specific instrument and analyte.

Data Analysis and Quantification

-

Peak Integration: Integrate the peak areas for the specific MRM transitions of the endogenous triglycerides and the this compound internal standard.

-

Response Ratio Calculation: Calculate the ratio of the peak area of the endogenous triglyceride to the peak area of the this compound internal standard.

-

Calibration Curve: Prepare a series of calibration standards containing known concentrations of a non-deuterated triheptadecanoin standard and a fixed concentration of the this compound internal standard. Process these standards in the same manner as the samples. Plot the response ratio against the concentration of the standard to generate a calibration curve.

-

Quantification: Determine the concentration of the endogenous triglycerides in the samples by interpolating their response ratios on the calibration curve.

Visualizations

Caption: General workflow for triglyceride quantification using this compound.

Conclusion

This compound is an indispensable tool for accurate and precise quantification of triglycerides in complex biological samples. Its use in stable isotope dilution mass spectrometry allows researchers and drug development professionals to obtain high-quality, reliable data for lipidomics studies. The detailed protocols and methodologies provided in this guide offer a robust framework for the successful implementation of this compound in the laboratory.

References

- 1. tabaslab.com [tabaslab.com]

- 2. researchgate.net [researchgate.net]

- 3. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]

- 4. biochem.wustl.edu [biochem.wustl.edu]

- 5. Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Human Plasma-Based Lipidomics Studies - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Isotopic Labeling of Triheptadecanoin-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, isotopic labeling, and application of Triheptadecanoin-d5, a crucial internal standard for quantitative mass spectrometry-based lipid analysis. This document details the chemical properties, a robust synthesis protocol, purification methods, and its role in isotope dilution mass spectrometry.

Introduction to this compound

This compound is the deuterated form of Triheptadecanoin, a triglyceride composed of a glycerol backbone esterified with three heptadecanoic acid (C17:0) molecules. The deuterium labeling is specifically on the glycerol moiety, denoted as 1,1',1''-(1,2,3-Propanetriyl-1,1,2,3,3-d5) triheptadecanoate.[1][2] Its near-identical chemical and physical properties to the endogenous Triheptadecanoin, coupled with its distinct mass shift, make it an ideal internal standard for accurate quantification in complex biological matrices.[2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₅₄H₉₉D₅O₆ | [1][2] |

| Molecular Weight | 854.43 g/mol | [1][2] |

| CAS Number | 944795-74-8 | [1] |

| Appearance | Solid | [2] |

| Purity | ≥98% | [3] |

| Isotopic Enrichment | ≥99% deuterated forms (d₁-d₅); ≤1% d₀ | [2] |

| Solubility | Soluble in organic solvents such as chloroform, methanol, and ether. Insoluble in water. | [4] |

Synthesis of this compound

The synthesis of this compound is achieved through the esterification of commercially available glycerol-d5 with heptadecanoic acid. This reaction can be performed using either chemical or enzymatic catalysis. A general chemical synthesis approach is outlined below.

Synthesis Pathway

The synthesis follows a direct esterification reaction where three equivalents of heptadecanoic acid react with one equivalent of glycerol-d5 to form this compound and three molecules of water.

Experimental Protocol: Chemical Synthesis

This protocol describes a general procedure for the synthesis of this compound via acid-catalyzed esterification.

Materials:

-

Glycerol-d5 (≥98% isotopic purity)

-

Heptadecanoic acid (≥99% purity)

-

p-Toluenesulfonic acid (p-TSA) monohydrate (catalyst)

-

Toluene (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Silica gel (for column chromatography, 230-400 mesh)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine glycerol-d5 (1.0 eq.), heptadecanoic acid (3.3 eq.), and a catalytic amount of p-toluenesulfonic acid (0.1 eq.). Add a sufficient volume of toluene to suspend the reactants.

-

Esterification: Heat the reaction mixture to reflux (approximately 110-120 °C). Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed (typically 8-24 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate.

-

Wash the organic phase sequentially with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude this compound by column chromatography on silica gel.[5]

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack the column.

-

Load the crude product onto the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and analyze by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to yield pure this compound as a solid.

-

-

Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) to verify the structure and determine the isotopic enrichment.[6]

Application in Quantitative Analysis

This compound is primarily used as an internal standard in isotope dilution mass spectrometry for the accurate quantification of Triheptadecanoin and other triacylglycerols in various biological samples.

Experimental Workflow for LC-MS/MS Quantification

The following diagram illustrates a typical workflow for the quantitative analysis of triacylglycerols using this compound as an internal standard.

Isotopic Purity Assessment

The isotopic purity of the synthesized this compound is critical for its function as an internal standard. High-resolution mass spectrometry (HRMS) is the preferred method for determining the distribution of isotopologues (d0 to d5).[6][7]

Procedure for Isotopic Purity Analysis by HRMS:

-

Prepare a dilute solution of the synthesized this compound in a suitable solvent.

-

Infuse the sample directly into the mass spectrometer or analyze by LC-HRMS.

-

Acquire high-resolution mass spectra in the region of the molecular ion.

-

Determine the relative abundance of each isotopologue (M, M+1, M+2, M+3, M+4, M+5, where M is the mass of the unlabeled compound).

-

Calculate the percentage of each deuterated species (d0, d1, d2, d3, d4, d5) after correcting for the natural isotopic abundance of carbon-13.[4][7]

The following table shows a representative, albeit theoretical, isotopic distribution for a high-purity this compound standard.

| Isotopologue | Relative Abundance (%) |

| d0 | < 1 |

| d1 | < 1 |

| d2 | < 1 |

| d3 | ~2 |

| d4 | ~8 |

| d5 | > 88 |

Conclusion

This technical guide provides a foundational understanding of the synthesis and application of this compound. The detailed protocols and workflows are intended to assist researchers in the successful preparation and utilization of this essential tool for accurate and precise lipid quantification. The high-contrast, clear visualizations aim to facilitate a deeper understanding of the described processes. Adherence to rigorous purification and characterization steps is paramount to ensure the quality and reliability of the deuterated internal standard for quantitative studies.

References

- 1. larodan.com [larodan.com]

- 2. caymanchem.com [caymanchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. DGet! An open source deuteration calculator for mass spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Column chromatography of lipids | CoLab [colab.ws]

- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Triheptadecanoin-d5: A Technical Guide to its Certificate of Analysis and Purity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the certificate of analysis and purity assessment of Triheptadecanoin-d5. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to confidently utilize this stable isotope-labeled internal standard in their analytical workflows.

Certificate of Analysis: Key Specifications

A Certificate of Analysis (CoA) for this compound is a critical document that assures its quality and identity. While specific values may vary slightly between batches and suppliers, a typical CoA will include the following key quantitative data.

| Parameter | Typical Specification | Method of Analysis |

| Chemical Purity | ≥98%[1] | High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Thin-Layer Chromatography (TLC) |

| Isotopic Purity | ≥99% Deuterium Enrichment | Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS) |

| Chemical Identity | Conforms to structure | NMR Spectroscopy, MS |

| Molecular Formula | C₅₄H₉₉D₅O₆[2] | Elemental Analysis, MS |

| Molecular Weight | ~854.43 g/mol [2] | Mass Spectrometry |

| Appearance | White to off-white solid | Visual Inspection |

| Solubility | Soluble in organic solvents (e.g., chloroform, hexane, isopropanol) | Visual Inspection |

Experimental Protocols for Quality Assessment

Accurate and reliable analysis of this compound is paramount for its effective use as an internal standard. The following sections detail the methodologies for key experiments cited in the certificate of analysis.

Chemical Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the chemical purity of this compound by separating it from any potential impurities.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, Charged Aerosol Detector - CAD, or Mass Spectrometer - MS).

-

Column: A reversed-phase C18 column is typically employed for the separation of triacylglycerols. A common choice would be a column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm.

-

Mobile Phase: A gradient elution is often used to achieve optimal separation. A typical mobile phase system consists of:

-

Solvent A: Acetonitrile

-

Solvent B: Isopropanol or a mixture of isopropanol and hexane.

-

-

Gradient Program: A representative gradient could be:

-

0-5 min: 80% A, 20% B

-

5-25 min: Gradient to 40% A, 60% B

-

25-30 min: Hold at 40% A, 60% B

-

30-35 min: Return to initial conditions (80% A, 20% B)

-

35-40 min: Equilibration

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detector:

-

ELSD/CAD: Nebulizer temperature 40°C, Evaporator temperature 60°C, Gas flow (Nitrogen) 1.5 L/min.

-

MS (APCI): For mass spectrometric detection, atmospheric pressure chemical ionization (APCI) is often used for non-polar molecules like triglycerides.

-

-

Sample Preparation: Accurately weigh and dissolve the this compound standard in a suitable solvent such as isopropanol or chloroform to a known concentration (e.g., 1 mg/mL).

-

Data Analysis: The purity is calculated by determining the area percentage of the main this compound peak relative to the total area of all peaks in the chromatogram.

Isotopic Purity and Identity Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to confirm the chemical structure and determine the isotopic purity of this compound.

Methodology:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Analysis:

-

Acquire a standard proton NMR spectrum. The absence or significant reduction of signals corresponding to the protons on the glycerol backbone (at the deuterated positions) confirms high isotopic enrichment.

-

The integrals of the remaining proton signals from the heptadecanoic acid chains should be consistent with the molecular structure.

-

-

¹³C NMR Analysis:

-

Acquire a proton-decoupled carbon-13 NMR spectrum. The chemical shifts of the carbonyl and aliphatic carbons can be used to confirm the identity of the fatty acid chains and the glycerol backbone.

-

-

²H NMR Analysis:

-

Directly observe the deuterium signal to confirm the presence and location of the deuterium labels.

-

-

Data Analysis: Isotopic purity is determined by comparing the integral of the residual proton signals at the deuterated positions with the integrals of non-deuterated positions within the molecule.

Identity and Purity Verification by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is another essential technique for confirming the identity and assessing the purity of this compound. The analysis can be performed on the intact molecule or after transesterification to fatty acid methyl esters (FAMEs).

Methodology (Intact Analysis):

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A high-temperature, non-polar capillary column (e.g., DB-5ht, 15 m x 0.25 mm, 0.1 µm film thickness) is required for the analysis of intact triglycerides.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 150 °C, hold for 1 min

-

Ramp: 15 °C/min to 350 °C

-

Hold: 10 min at 350 °C

-

-

Injector Temperature: 340 °C

-

Injection Mode: Splitless or on-column injection.

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-1000.

-

Source Temperature: 230 °C.

-

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent like hexane or isooctane.

-

Data Analysis: The mass spectrum should show the characteristic molecular ion peak (or fragment ions) corresponding to this compound, confirming its identity. Purity is assessed by the relative abundance of the main peak in the total ion chromatogram.

Visualizing Workflows and Pathways

Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control and certification of this compound.

Caption: Quality control workflow for this compound.

Metabolic Fate and Role as an Internal Standard

This compound, being a triglyceride, is expected to follow the general metabolic pathway of dietary triglycerides. When used as an internal standard, it is introduced into a biological sample and co-processed with the endogenous analytes of interest. Its deuterated nature allows for its distinct detection by mass spectrometry, enabling accurate quantification of the target analytes by correcting for variations during sample preparation and analysis. The odd-chain fatty acids (heptadecanoic acid) are metabolized differently from the more common even-chain fatty acids, making them suitable as internal standards as they are typically present at very low levels in biological systems.

The following diagram illustrates the principle of using this compound as an internal standard in a lipidomics workflow.

Caption: Use of this compound as an internal standard.

References

A Technical Guide to Triheptadecanoin-d5 for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Triheptadecanoin-d5, a deuterated internal standard crucial for accurate quantification in mass spectrometry-based research. We will delve into its commercial availability, technical specifications, and detailed experimental protocols for its application in lipidomics and related fields.

Introduction to this compound

This compound is a stable isotope-labeled triglyceride containing three heptadecanoic acid (C17:0) chains attached to a glycerol backbone where five hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry (MS) analysis. Its chemical properties are nearly identical to its unlabeled counterpart, Triheptadecanoin, allowing it to co-elute during chromatographic separation and experience similar ionization efficiency. However, its increased mass allows it to be distinguished from the endogenous lipids being quantified, thereby enabling accurate correction for sample loss during preparation and variations in instrument response.

The primary application of this compound is as an internal standard in quantitative lipidomics studies using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] Stable isotope-labeled internal standards are considered the gold standard for compensating for matrix effects and other sources of variability in complex biological samples.

Commercial Suppliers and Technical Data

Several reputable suppliers offer this compound for research purposes. The following tables summarize the key technical specifications from prominent vendors.

Supplier Information

| Supplier | Product Name | Catalog Number |

| Larodan | Triheptadecanoin, glycerol D5, (D, 99%) | 73-1705 |

| MedChemExpress | This compound | HY-141642S |

Technical Specifications

| Parameter | Larodan | MedChemExpress |

| CAS Number | 944795-74-8[2] | 944795-74-8 |

| Molecular Formula | C₅₄H₉₉D₅O₆[2] | C₅₄H₉₉D₅O₆ |

| Molecular Weight | 854.43 g/mol [2] | 854.43 g/mol |

| Purity | >99%[2] | >98% |

| Physical State | Solid[2] | Solid |

| Storage | Freezer (-20°C)[2] | -20°C for 3 years |

| Synonyms | 1,1′,1′′-(1,2,3-Propanetriyl-1,1,2,3,3-d5) triheptadecanoate[2] | Glycerol triheptadecanoate-d5; Trimargarin-d5 |

Experimental Protocols: Application in Lipidomics

The following section outlines a general workflow for the use of this compound as an internal standard in a typical lipidomics experiment, from sample preparation to data analysis.

Sample Preparation and Lipid Extraction

The accurate quantification of lipids begins with a robust and reproducible extraction method. The Folch and Bligh-Dyer methods are two of the most common procedures for extracting lipids from biological matrices.

a) Reagents and Materials:

-

Chloroform

-

Methanol

-

0.9% NaCl solution (or 0.88% KCl)

-

This compound solution of known concentration (e.g., in chloroform/methanol)

-

Biological sample (e.g., plasma, tissue homogenate)

-

Glass centrifuge tubes with PTFE-lined caps

-

Nitrogen gas evaporator

-

Vortex mixer

-

Centrifuge

b) Bligh-Dyer Extraction Protocol:

-

To a glass centrifuge tube, add 100 µL of the biological sample.

-

Spike the sample with a known amount of this compound internal standard solution. The amount should be chosen to be within the linear range of the mass spectrometer and comparable to the expected concentration of the analytes of interest.

-

Add 375 µL of a chloroform:methanol (1:2, v/v) mixture to the sample.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and cell lysis.

-

Add 125 µL of chloroform and vortex for 30 seconds.

-

Add 125 µL of 0.9% NaCl solution and vortex for 30 seconds.

-

Centrifuge the sample at 2000 x g for 10 minutes to induce phase separation. Three layers will be visible: an upper aqueous layer, a protein disk at the interface, and a lower organic layer containing the lipids.

-

Carefully collect the lower organic layer using a glass Pasteur pipette and transfer it to a new glass tube.

-

Dry the lipid extract under a gentle stream of nitrogen gas.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water, 2:1:1, v/v/v).

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

a) Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used for the separation of triglycerides.

-

Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

-

Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

-

Gradient: A typical gradient starts with a high percentage of mobile phase A and gradually increases the percentage of mobile phase B to elute the more hydrophobic lipids like triglycerides.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 50-60°C.

b) Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for the analysis of triglycerides.

-

Scan Mode: Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantitative analysis, offering high selectivity and sensitivity.

-

MRM Transition for this compound: The precursor ion will be the [M+NH₄]⁺ adduct of this compound. The product ions will be the neutral loss of one of the deuterated heptadecanoic acid chains. The exact m/z values should be determined empirically on the specific mass spectrometer being used.

-

-

Data Acquisition: Acquire data for both the endogenous lipids of interest and the this compound internal standard.

Data Analysis and Quantification

-

Integrate the peak areas for the endogenous lipid analytes and the this compound internal standard.

-

Calculate the response ratio by dividing the peak area of the analyte by the peak area of the internal standard.

-

Generate a calibration curve using a series of standards with known concentrations of the analyte and a constant concentration of the internal standard. Plot the response ratio against the concentration of the analyte.

-

Determine the concentration of the analyte in the unknown samples by interpolating their response ratios on the calibration curve.

Visualizing the Experimental Workflow

The following diagrams illustrate the key stages of a lipidomics experiment utilizing an internal standard like this compound.

Caption: General workflow for quantitative lipidomics using an internal standard.

Conclusion

This compound is an invaluable tool for researchers requiring precise and accurate quantification of triglycerides and other lipids in complex biological samples. Its commercial availability and well-characterized properties make it a reliable choice for inclusion in a wide range of mass spectrometry-based workflows. By following standardized and validated experimental protocols, researchers can leverage the benefits of stable isotope dilution to generate high-quality, reproducible data, ultimately advancing our understanding of the role of lipids in health and disease.

References

The Role of Triheptadecanoin-d5 as an Internal Standard in Quantitative Lipidomics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Accuracy in Lipid Analysis

Lipidomics, the large-scale study of cellular lipids, has emerged as a critical field in understanding health and disease. Triglycerides (TGs), the major energy storage lipids, are of particular interest due to their association with metabolic disorders such as obesity, type 2 diabetes, and cardiovascular disease. Accurate and precise quantification of individual TG species is paramount for elucidating their roles in complex biological systems and for the development of novel therapeutics. However, the inherent complexity of the lipidome and the challenges associated with analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS), necessitate the use of internal standards to ensure data quality and reliability.

This technical guide provides an in-depth overview of the function and application of Triheptadecanoin-d5, a deuterated triglyceride, as an internal standard for the quantitative analysis of triglycerides.

Core Principles: Why Use a Stable Isotope-Labeled Internal Standard?

The primary function of an internal standard (IS) in quantitative analysis is to correct for variations that can occur at various stages of an analytical workflow, from sample preparation to detection. A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the "gold standard" for mass spectrometry-based quantification for several key reasons:

-

Similar Physicochemical Properties: this compound is structurally and chemically identical to its non-labeled counterpart, Triheptadecanoin, with the exception of the five deuterium atoms on the glycerol backbone. This ensures that it behaves similarly during extraction, chromatography, and ionization, effectively mirroring the analytical behavior of the target triglyceride analytes.

-

Correction for Matrix Effects: Biological samples are complex matrices that can suppress or enhance the ionization of target analytes in the mass spectrometer, a phenomenon known as the matrix effect. Because the SIL-IS co-elutes with the analytes and experiences the same matrix effects, the ratio of the analyte signal to the IS signal remains constant, allowing for accurate quantification.

-

Compensation for Sample Loss: During the multi-step process of sample preparation, including lipid extraction and sample transfer, there is a potential for analyte loss. By adding a known amount of this compound at the beginning of the workflow, any losses of the internal standard will be proportional to the losses of the endogenous triglycerides, thus enabling accurate correction.

-

Improved Precision and Accuracy: By accounting for the aforementioned sources of variability, the use of a SIL-IS significantly improves the precision (reproducibility) and accuracy (closeness to the true value) of the quantitative results.

This compound is particularly well-suited as an internal standard for triglyceride analysis because it is an odd-chain triglyceride, which is typically found in very low abundance in most biological systems. This minimizes the risk of interference from endogenous triglycerides with the same mass.

Experimental Protocol: A Representative Workflow for Triglyceride Quantification

While a specific, published protocol detailing the use of this compound was not identified, the following is a representative and detailed experimental workflow adapted from established lipidomics methodologies that utilize structurally similar odd-chain triglyceride internal standards. This protocol can be readily adapted for the use of this compound.

Materials and Reagents

-

Internal Standard Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform/methanol 2:1, v/v) at a concentration of 1 mg/mL.

-

Lipid Extraction Solvents: Chloroform, Methanol, Isopropanol (all LC-MS grade).

-

Sample Preparation Reagents: Ultrapure water, 0.9% NaCl solution.

-

LC-MS Mobile Phases:

-

Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate.

-

Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate.

-

Sample Preparation: Lipid Extraction

-

Sample Spiking: To 50 µL of plasma or serum in a glass tube, add a precise volume of the this compound internal standard stock solution to achieve a final concentration within the linear range of the assay (e.g., 10 µg/mL).

-

Protein Precipitation and Lipid Extraction: Add 1.5 mL of a cold mixture of chloroform/methanol (2:1, v/v). Vortex vigorously for 1 minute.

-

Phase Separation: Add 300 µL of 0.9% NaCl solution. Vortex for 30 seconds and then centrifuge at 2,000 x g for 5 minutes at 4°C to induce phase separation.

-

Lipid Layer Collection: Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.

-

Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried lipid extract in 100 µL of the LC-MS mobile phase B. Vortex briefly and transfer to an autosampler vial for analysis.

LC-MS/MS Analysis

The following are typical parameters for the analysis of triglycerides by LC-MS/MS. These may require optimization based on the specific instrumentation used.

| Parameter | Setting |

| Liquid Chromatography | |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |

| Column Temperature | 55°C |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient Elution | |

| 0-2 min | 30% B |

| 2-15 min | 30-95% B (linear gradient) |

| 15-20 min | 95% B (hold) |

| 20.1-25 min | 30% B (re-equilibration) |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 500°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

| Data Acquisition | Multiple Reaction Monitoring (MRM) |

MRM Transitions for this compound: The specific MRM transitions for this compound would need to be determined by direct infusion of the standard. The precursor ion will be the [M+NH4]+ adduct. The product ions will correspond to the neutral loss of each of the C17:0 fatty acyl chains.

Data Presentation: Expected Quantitative Performance

The following tables summarize the type of quantitative data that would be generated during the validation of a triglyceride quantification method using this compound as an internal standard. The values presented are representative of typical performance characteristics for such assays.

Table 1: Linearity and Range

| Analyte | Calibration Range (µg/mL) | R² |

| Triglyceride Mix 1 | 0.1 - 100 | >0.995 |

| Triglyceride Mix 2 | 0.1 - 100 | >0.996 |

| Triglyceride Mix 3 | 0.1 - 100 | >0.998 |

Table 2: Precision and Accuracy

| Analyte | Concentration (µg/mL) | Precision (%CV) | Accuracy (%) |

| Intra-day (n=6) | |||

| Triglyceride Mix 1 | 1 | < 5 | 95 - 105 |

| 50 | < 3 | 97 - 103 | |

| Triglyceride Mix 2 | 1 | < 6 | 94 - 106 |

| 50 | < 4 | 96 - 104 | |

| Inter-day (n=18, 3 days) | |||

| Triglyceride Mix 1 | 1 | < 8 | 92 - 108 |

| 50 | < 6 | 95 - 105 | |

| Triglyceride Mix 2 | 1 | < 9 | 91 - 109 |

| 50 | < 7 | 94 - 106 |

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for triglyceride quantification.

Logical Relationship of Internal Standard Function

Caption: Role of this compound in accurate quantification.

Conclusion

This compound serves as an indispensable tool for the accurate and precise quantification of triglycerides in complex biological matrices. Its use as a stable isotope-labeled internal standard allows researchers to overcome the inherent variability of LC-MS-based lipidomics workflows, thereby ensuring the generation of high-quality, reliable data. The experimental protocol and performance expectations outlined in this guide provide a robust framework for the implementation of this compound in lipidomics research, ultimately contributing to a deeper understanding of the role of triglycerides in health and disease.

Applications of Stable Isotope-Labeled Lipids in Metabolomics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of stable isotope-labeled lipids in the dynamic field of metabolomics. By enabling the tracing and quantification of lipid synthesis, turnover, and flux through metabolic pathways, stable isotope labeling has become an indispensable tool for elucidating the intricate roles of lipids in health and disease. This guide details experimental protocols, data presentation strategies, and visual representations of key lipid metabolic pathways and experimental workflows.

Introduction to Stable Isotope Labeling in Lipidomics

Lipidomics, the large-scale study of lipids, traditionally offers a static snapshot of the lipidome. However, to understand the functional roles of lipids in cellular processes, it is crucial to investigate their dynamics. Stable isotope labeling allows researchers to trace the metabolic fate of lipids by introducing molecules enriched with heavy isotopes (e.g., ¹³C, ²H, ¹⁵N) into biological systems.[1] These non-radioactive isotopes are safe for a wide range of studies, including those involving humans.[1]

The core principle involves the incorporation of these labeled precursors into newly synthesized lipids. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are then used to differentiate between the naturally abundant (light) and the labeled (heavy) lipid species.[1][2] This allows for the quantification of metabolic fluxes and the study of lipid biosynthesis, remodeling, and degradation.[3]

Commonly used stable isotopes in lipidomics include:

-

¹³C (Carbon-13): A universal label for all organic molecules with stable C-C bonds.[1]

-

²H (Deuterium): A cost-effective label that can be administered as heavy water (D₂O).[1]

-

¹⁵N (Nitrogen-15): Specific for nitrogen-containing lipids like sphingolipids and phosphatidylethanolamine.[1]

Data Presentation: Quantitative Insights into Lipid Dynamics

The quantitative data derived from stable isotope labeling experiments provide valuable insights into the dynamics of lipid metabolism. These data can be effectively summarized in tables to facilitate comparison across different experimental conditions.

Table 1: Commonly Used Stable Isotopes in Lipidomics

| Isotope | Natural Abundance (%) | Advantages | Disadvantages |

| ¹³C | ~1.1 | Universal label for organic molecules, Stable C-C bonds | Higher cost compared to ²H |

| ²H (D) | ~0.015 | Cost-effective, Can be administered as heavy water (D₂O) | Potential for kinetic isotope effects, Can be lost in desaturation reactions[1] |

| ¹⁵N | ~0.37 | Specific for nitrogen-containing lipids (e.g., sphingolipids) | Limited to specific lipid classes |

Table 2: Fractional Synthesis Rate (FSR) of Palmitate in Surfactant Disaturated Phospholipids

| Subject | Tracer | FSR (% per day) | Analytical Method | Reference |

| Premature Infant | [U-¹³C₆]glucose | 5.2 | GC/MS and GC/C/IRMS | [4] |

Table 3: Turnover Rates of Glycosphingolipid (GSL) Species in HEp-2 Cells

| GSL Class | Fatty Acyl Chain | Turnover | Tracer | Reference |

| Glucosylceramide | C16:0, C18:0 | Rapid | [¹³C-U]glucose | [5] |

| Glucosylceramide | C24:0, C24:1 | Slower | [¹³C-U]glucose | [5] |

| Lactosylceramide | - | ~50% slow turnover pool | [¹³C-U]glucose | [5] |

| Globotriaosylceramide | - | ~50% slow turnover pool | [¹³C-U]glucose | [5] |

| Ceramide | C24:0, C24:1 | More rapid formation | [¹³C-U]serine | [5] |

| Ceramide | C16:0 | Slower formation | [¹³C-U]serine | [5] |

Table 4: Incorporation of ¹³C-Labeled Fatty Acids into Placental Lipids

| Labeled Fatty Acid | Lipid Class | % of Labeled Lipids | Incubation Time (hours) | Reference |

| ¹³C-Palmitic Acid | Phosphatidylcholines (PCs) | 74 | 3, 24, 48 | [6] |

| ¹³C-Oleic Acid | Phosphatidylcholines (PCs) | 45 | 3, 24, 48 | [6] |

| ¹³C-Oleic Acid | Triacylglycerols (TAGs) | 53 | 3, 24, 48 | [6] |

| ¹³C-Docosahexaenoic Acid | Triacylglycerols (TAGs) | Detectable | 3, 24, 48 | [6] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of stable isotope labeling in lipidomics. The following sections provide protocols for key experimental stages.

Protocol for In Vitro Lipid Labeling in Cell Culture using ¹³C-Glucose

This protocol details the labeling of lipids in cultured mammalian cells to trace de novo fatty acid and glycerolipid synthesis.[3]

Materials:

-

Adherent mammalian cell line

-

Complete cell culture medium

-

Glucose-free DMEM

-

Dialyzed fetal bovine serum (dFBS)

-

¹³C₆-Glucose

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Methanol, Chloroform, Water (LC-MS grade)

-

6-well cell culture plates

-

Cell scraper

-

Centrifuge tubes

Procedure:

-

Cell Seeding: Seed cells in 6-well plates to achieve ~80% confluency at harvest. Allow cells to adhere overnight.[3]

-

Preparation of Labeling Medium: Prepare glucose-free DMEM with 10% dFBS and the desired concentration of ¹³C₆-glucose (e.g., 10-25 mM).[3]

-

Labeling: Replace the complete medium with the labeling medium and incubate for the desired period (hours to days).[3]

-

Metabolism Quenching and Cell Harvesting: Place plates on ice, aspirate the medium, and wash twice with ice-cold PBS. Add 1 mL of ice-cold 80% methanol to each well. Scrape and collect the cell suspension.[3]

-

Lipid Extraction (Bligh-Dyer Method):

-

To the cell suspension, add chloroform and water to a final ratio of 1:2:0.8 (chloroform:methanol:water). Vortex and incubate on ice for 15 minutes.[3]

-

Add more chloroform and water to achieve a 2:2:1.8 ratio and vortex again.[3]

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.[3]

-

Collect the lower organic phase containing lipids.[3]

-

-

Sample Preparation for MS: Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1).[3]

Protocol for In Vivo Lipid Labeling in Mice using Heavy Water (²H₂O)

This protocol describes a method for labeling lipids in mice to study de novo lipogenesis in various tissues.[3]

Materials:

-

Mice (e.g., C57BL/6J)

-

Deuterium oxide (²H₂O, 99.8%)

-

Sterile 0.9% saline

-

Animal handling and injection equipment

-

Tissue homogenization equipment

-

Lipid extraction solvents (as above)

Procedure:

-

Acclimation: Acclimate mice for at least one week.[3]

-

²H₂O Administration: Administer a bolus dose of ²H₂O in sterile saline via intraperitoneal (IP) injection to achieve 4-5% body water enrichment. Provide ad libitum access to drinking water enriched with a lower percentage of ²H₂O (e.g., 8%) to maintain enrichment.[3]

-

Labeling Period: The labeling period can range from days to weeks.[3]

-

Tissue Collection: At the end of the labeling period, euthanize the mice and rapidly dissect and flash-freeze tissues of interest in liquid nitrogen.[3]

-

Tissue Homogenization and Lipid Extraction: Homogenize the frozen tissues and perform lipid extraction using the Bligh-Dyer method as described for cell culture.[3]

-

Sample Preparation for MS: Prepare the lipid extracts for LC-MS analysis as described previously.[3]

Lipid Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

Chromatographic Separation:

-

Reversed-Phase Liquid Chromatography (RPLC): This is a common choice for separating lipid species. A C18 column is often used with a mobile phase gradient of water/acetonitrile/isopropanol with an additive like ammonium acetate.[7]

-

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC can also be employed for the separation of lipid classes.[7]

Mass Spectrometry Parameters:

-

Ionization: Electrospray ionization (ESI) is typically used in both positive and negative ion modes to cover a broad range of lipid classes.

-

Mass Analyzer: Triple quadrupole (QQQ) mass spectrometers are well-suited for targeted quantification using Multiple Reaction Monitoring (MRM).[7] High-resolution mass spectrometers like Orbitrap or Q-TOF are used for untargeted analysis and accurate mass measurements.[8]

-

Data Acquisition: Data can be acquired in full scan mode to detect all ions within a mass range or in tandem MS (MS/MS) mode for structural elucidation and targeted quantification.[8]

Lipid Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for lipid analysis that provides information on the global lipid content and isotopic enrichment.[9]

Sample Preparation:

-

Lipid extracts are dried and redissolved in a deuterated solvent such as deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).[10][11]

NMR Experiments:

-

¹H NMR: Provides a rapid overview of the lipid profile.[10]

-

¹³C NMR: Offers more detailed information on individual fatty acids and their positional distribution.[10]

-

2D NMR (e.g., HSQC, TOCSY): Used to resolve overlapping signals and determine ¹³C incorporation into specific subunits of lipid molecules.

Visualization of Pathways and Workflows

Visualizing metabolic pathways and experimental workflows is essential for understanding the complex relationships in lipidomics studies. The following diagrams are generated using the Graphviz DOT language.

Signaling Pathways

References

- 1. KoreaMed [koreamed.org]

- 2. biorxiv.org [biorxiv.org]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. biorxiv.org [biorxiv.org]

- 6. Proteome-wide muscle protein fractional synthesis rates predict muscle mass gain in response to a selective androgen receptor modulator in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Studies of lipid turnover in cells with stable isotope and gas chromatograph-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. NMR Methods for Determining Lipid Turnover via Stable Isotope Resolved Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Rapid Assessment of Lipidomics Sample Purity and Quantity Using Fourier-Transform Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Quantitative Lipidomics: A Technical Guide to Internal Standards

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of lipidomics, the comprehensive study of lipids in biological systems, is unlocking profound insights into cellular biology, disease pathogenesis, and therapeutic development. The accurate quantification of lipid species is paramount to the integrity of these studies. However, the inherent complexity of the lipidome and the multi-step nature of analytical workflows present significant challenges to achieving reliable and reproducible data. This technical guide delves into the critical role of internal standards in mass spectrometry-based lipidomics, providing an in-depth overview of their function, selection, and application, supplemented with detailed experimental protocols and visual aids to foster a comprehensive understanding.

The Indispensable Role of Internal Standards

In quantitative mass spectrometry, an internal standard (IS) is a well-characterized compound of known concentration added to a sample prior to analysis.[1] The fundamental principle underpinning its use is that the IS experiences the same analytical variations as the endogenous analytes of interest. By measuring the ratio of the analyte's response to the internal standard's response, variations introduced during sample preparation, extraction, and analysis can be effectively normalized.[1]

The primary functions of an internal standard in lipid analysis are to:

-

Correct for Sample Loss: During the multi-step processes of lipid extraction and sample preparation, some sample loss is inevitable. An internal standard, added at the beginning of the workflow, accounts for this loss.[1]

-

Compensate for Matrix Effects: The sample matrix, comprising all components other than the analyte, can significantly impact the ionization efficiency of the analyte in the mass spectrometer, either enhancing or suppressing the signal. A chemically similar internal standard will experience similar matrix effects, enabling their correction.[1]

-

Account for Variations in Instrument Response: The sensitivity of the mass spectrometer can fluctuate over time. The use of an internal standard helps to normalize these variations.

The ideal internal standard should not be naturally present in the sample and should be added as early as possible in the workflow, preferably before the initial lipid extraction, to account for variability in all subsequent steps.

Types of Internal Standards in Lipidomics

The selection of an appropriate internal standard is a critical decision that directly influences the accuracy and precision of quantification. The two most common types of internal standards used in lipidomics are stable isotope-labeled lipids and odd-chain fatty acid-containing lipids.

-

Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" for quantitative lipidomics.[2] They are chemically identical to the analyte of interest, but one or more atoms (commonly 2H, 13C, or 15N) have been replaced with a heavier stable isotope. This ensures that their chemical and physical properties, including extraction efficiency and ionization response, are nearly identical to the endogenous analyte, leading to the most accurate correction.[1]

-

Odd-Chain and Other Non-Endogenous Internal Standards: These are lipids that are structurally similar to the analytes but are not naturally found in the biological system being studied. A common example is lipids containing odd-chain fatty acids (e.g., C17:0). While not as ideal as SIL standards because their behavior may not perfectly mimic that of the even-chained endogenous lipids, they offer a cost-effective and often suitable alternative when a corresponding SIL standard is unavailable.[3]

Quantitative Performance of Internal Standards

The efficacy of an internal standard is evaluated based on several key performance metrics, including recovery, precision (typically expressed as the coefficient of variation, %CV), and accuracy. The following tables summarize representative quantitative data for different types of internal standards.

Table 1: Comparison of Internal Standard Performance Characteristics

| Feature | Stable Isotope-Labeled (SIL) Standards | Odd-Chain/Non-Endogenous Standards |

| Principle | Chemically identical to the analyte, differing only in mass. | Structurally similar to the analyte but not naturally present in the sample. |

| Accuracy | High | Moderate to High |

| Precision (%CV) | Excellent (typically <15-20%) | Good (can be slightly higher than SIL standards) |

| Correction for Matrix Effects | Superior, as they co-elute and experience nearly identical ion suppression or enhancement. | Effective, but may not fully compensate if chromatographic retention times differ significantly. |

| Cost | High | Moderate |

Table 2: Spike and Recovery of Lipid Internal Standards

This table presents representative recovery data for various lipid classes using a commercially available stable isotope-labeled internal standard mix. Recovery is a measure of the amount of analyte detected relative to the amount originally added to the sample.

| Lipid Class | Internal Standard Spiked | Average Recovery (%) |

| Sphingomyelin (SM) | SM (d18:1-18:1(d9)) | 95 |

| Ceramide (Cer) | Cer (17:0) | 92 |

| Triacylglycerol (TAG) | TAG (15:0-18:1(d7)-15:0) | 98 |

| Diacylglycerol (DAG) | DAG (15:0-18:1(d7)) | 96 |

| Phosphatidylcholine (PC) | PC (15:0-18:1(d7)) | 94 |

| Phosphatidylethanolamine (PE) | PE (15:0-18:1(d7)) | 93 |

| Phosphatidylglycerol (PG) | PG (15:0-18:1(d7)) | 91 |

| Phosphatidylinositol (PI) | PI (15:0-18:1(d7)) | 89 |

| Phosphatidylserine (PS) | PS (15:0-18:1(d7)) | 88 |

| Lysophosphatidylcholine (LPC) | LPC (18:1(d7)) | 97 |

| Lysophosphatidylethanolamine (LPE) | LPE (18:1(d7)) | 96 |

Note: Recovery values are illustrative and can vary depending on the specific matrix and extraction protocol.

Table 3: Precision of Lipid Quantification Using Internal Standards

This table illustrates the typical precision (reproducibility) of lipid quantification, expressed as the coefficient of variation (%CV), for replicate analyses of a pooled plasma sample with and without internal standard normalization.

| Lipid Class | Without Internal Standard Normalization (%CV) | With Internal Standard Normalization (%CV) |

| Phosphatidylcholine (PC) | 25-35 | <15 |

| Triacylglycerol (TAG) | 30-40 | <20 |

| Free Fatty Acids (FFA) | 20-30 | <15 |

| Sphingomyelin (SM) | 28-38 | <18 |

| Ceramide (Cer) | 22-32 | <15 |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality and reproducible lipidomics data. Below are step-by-step methodologies for two widely used lipid extraction techniques.

Folch Lipid Extraction Method

This method is a classic and robust procedure for the extraction of total lipids from tissues.

-

Homogenization: Homogenize the tissue sample (e.g., 1 gram) in a 2:1 (v/v) mixture of chloroform:methanol to a final volume 20 times that of the sample (i.e., 20 mL).

-

Internal Standard Spiking: At this stage, add a known amount of the appropriate internal standard mixture to the homogenate.

-

Agitation: Agitate the mixture for 15-20 minutes at room temperature.

-

Separation of Phases: Add 0.2 volumes of a 0.9% NaCl solution (e.g., 4 mL for a 20 mL homogenate). Vortex the mixture for a few seconds and then centrifuge at a low speed (e.g., 2000 rpm) to facilitate phase separation.

-

Collection of the Lipid-Containing Phase: The mixture will separate into two phases. The lower chloroform phase contains the lipids. Carefully collect this lower phase using a glass pipette.

-

Drying: Evaporate the chloroform from the collected lipid extract under a stream of nitrogen or using a vacuum evaporator to obtain the purified lipid sample.

Bligh and Dyer Lipid Extraction Method

This method is a modification of the Folch method that uses a smaller volume of solvent.

-

Initial Homogenization: For each 1 mL of aqueous sample (e.g., plasma, cell suspension), add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture. Add the internal standard at this step. Vortex the mixture thoroughly.

-

Addition of Chloroform: Add 1.25 mL of chloroform to the mixture and vortex well.

-

Addition of Water: Add 1.25 mL of deionized water and vortex again.

-

Phase Separation: Centrifuge the mixture at approximately 1000 rpm for 5 minutes to induce phase separation.

-

Collection of the Lipid Phase: The lower organic phase contains the lipids. Carefully aspirate and collect this lower phase.

-

Drying: Evaporate the solvent from the collected phase under a stream of nitrogen or using a vacuum evaporator.

Visualization of Workflows and Pathways

To provide a clearer understanding of the concepts and processes discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: A typical experimental workflow for quantitative lipidomics analysis.

Caption: Logical workflow demonstrating how internal standards correct for analytical variability.

Lipid Signaling Pathways

Lipids are not only structural components and energy storage molecules but also pivotal signaling molecules that regulate a vast array of cellular processes. The following diagrams illustrate two key lipid signaling pathways.

Phosphatidylinositol Signaling Pathway

The phosphatidylinositol signaling pathway is a crucial mechanism for transmitting extracellular signals into the cell, leading to a variety of cellular responses, including proliferation, differentiation, and apoptosis.

Caption: The Phosphatidylinositol signaling pathway.

Ceramide Signaling Pathway

Ceramides are central molecules in sphingolipid metabolism and act as important second messengers in signaling pathways that regulate cellular stress responses, apoptosis, and inflammation.

Caption: The Ceramide signaling pathway.

Conclusion

The meticulous use of internal standards is not merely a technical detail but a fundamental requirement for generating accurate, precise, and reproducible quantitative data in lipidomics. Stable isotope-labeled standards represent the gold standard, offering the highest level of accuracy in correcting for analytical variability. However, odd-chain and other non-endogenous standards can also provide robust quantification when SIL standards are not feasible. By implementing well-defined experimental protocols and a thorough understanding of the principles of internal standardization, researchers, scientists, and drug development professionals can ensure the integrity of their lipidomics data, thereby accelerating the pace of discovery and innovation in this exciting and impactful field.

References

Methodological & Application

Application Notes and Protocols for Triheptadecanoin-d5 as an Internal Standard in Lipidomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of lipidomics, accurate and precise quantification of lipid species is paramount for understanding complex biological processes, identifying disease biomarkers, and accelerating drug development. Triacylglycerols (TAGs) are a major class of lipids that serve as energy storage molecules and are implicated in various metabolic diseases. The inherent complexity of the lipidome and the potential for analytical variability necessitate the use of internal standards for reliable quantification.

Triheptadecanoin-d5 is a deuterated synthetic triacylglycerol containing three 17-carbon fatty acid chains (C17:0). Its use as an internal standard is advantageous for several reasons:

-

Non-Endogenous Nature: C17:0 is an odd-chain fatty acid, which is present in very low abundance in most mammalian systems. This minimizes the risk of interference from endogenous lipids.

-

Chemical Similarity: As a triacylglycerol, this compound closely mimics the chemical and physical properties of endogenous TAGs during sample preparation (extraction, derivatization) and analysis (chromatography, ionization). This ensures that it accounts for sample loss and matrix effects.

-

Mass Distinguishability: The five deuterium atoms on the glycerol backbone of this compound make it easily distinguishable from its non-deuterated counterparts by mass spectrometry without significantly altering its chemical behavior.

These application notes provide a detailed protocol for the use of this compound as an internal standard for the quantitative analysis of triacylglycerols in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Preparation of Internal Standard Stock and Working Solutions

a. Stock Solution (1 mg/mL):

-

Weigh 10 mg of this compound into a glass vial.

-

Add 10 mL of a 2:1 (v/v) chloroform:methanol solution.

-

Vortex until fully dissolved.

-

Store at -20°C.

b. Working Solution (10 µg/mL):

-

Transfer 100 µL of the 1 mg/mL stock solution into a new glass vial.

-

Add 9.9 mL of 2:1 (v/v) chloroform:methanol.

-

Vortex thoroughly.

-

This working solution is now ready to be spiked into samples.

Sample Preparation and Lipid Extraction (Modified Folch Method)

This protocol is suitable for plasma, serum, and tissue homogenates.

-

To a 2 mL microcentrifuge tube, add 50 µL of the biological sample (e.g., plasma).

-

Add 20 µL of the 10 µg/mL this compound internal standard working solution.

-

Add 600 µL of a 2:1 (v/v) mixture of chloroform:methanol.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

-

Incubate on a shaker at room temperature for 15 minutes.

-

Add 150 µL of 0.9% NaCl solution to induce phase separation.

-

Vortex for 30 seconds.

-

Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the phases.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

-

Dry the extracted lipids under a gentle stream of nitrogen at room temperature.

-

Reconstitute the dried lipid extract in 100 µL of a 9:1 (v/v) methanol:chloroform solution for LC-MS/MS analysis.

LC-MS/MS Analysis

a. Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

-

Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium formate and 0.1% formic acid

-

Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid

-

Gradient:

-

0-2 min: 30% B

-

2-12 min: Linear gradient to 95% B

-

12-15 min: Hold at 95% B

-

15.1-18 min: Return to 30% B for re-equilibration

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

b. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Analysis Mode: Multiple Reaction Monitoring (MRM)

-

Key MRM Transitions:

-

The precursor ion for triacylglycerols is typically the ammonium adduct [M+NH₄]⁺.

-

The product ions are generated from the neutral loss of one of the fatty acid chains.

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Triheptadecanoin (C17:0/17:0/17:0) | 867.8 | 597.6 (Neutral Loss of C17:0 + NH₃) | 35 |

| This compound (Internal Standard) | 872.8 | 602.6 (Neutral Loss of C17:0 + NH₃) | 35 |

Note: The exact m/z values may vary slightly depending on the instrument calibration. It is recommended to optimize collision energies for your specific instrument.

Data Presentation

The use of this compound allows for the accurate quantification of endogenous triacylglycerols. The concentration of each analyte is calculated using the ratio of the peak area of the analyte to the peak area of the internal standard, and then applying a response factor if necessary.

Table 1: Example Quantitative Data for Triacylglycerols in Human Plasma

| Triacylglycerol Species | Concentration (µg/mL) ± SD (n=3) | Coefficient of Variation (%CV) |

| TG(50:1) | 15.2 ± 1.1 | 7.2 |

| TG(50:2) | 25.8 ± 1.9 | 7.4 |

| TG(52:1) | 20.1 ± 1.5 | 7.5 |

| TG(52:2) | 45.3 ± 3.2 | 7.1 |

| TG(52:3) | 33.7 ± 2.5 | 7.4 |

| TG(54:2) | 18.9 ± 1.3 | 6.9 |

| TG(54:3) | 38.6 ± 2.8 | 7.3 |

| TG(54:4) | 22.4 ± 1.7 | 7.6 |

This table presents representative data and should be generated for each specific experiment.

Visualizations

Experimental Workflow

Application Note: Quantitative Lipid Analysis Using Triheptadecanoin-d5 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate and precise quantification of lipids is essential for understanding their roles in health and disease, and for the development of novel therapeutics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a primary tool for lipid analysis due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard is critical for correcting for variability during sample preparation and analysis, thereby ensuring data accuracy.

Triheptadecanoin-d5 is a deuterated triglyceride that serves as an excellent internal standard for the quantitative analysis of triglycerides and other lipid classes. Its key advantages include:

-

Chemical Similarity: Being a triglyceride, it closely mimics the extraction and ionization behavior of endogenous triglycerides.

-

Non-Endogenous Mass: The deuterium labels provide a distinct mass shift, allowing for its differentiation from endogenous lipids.

-

Co-elution: It co-elutes with many triglycerides in reversed-phase chromatography, ensuring it experiences similar matrix effects.

This application note provides a detailed protocol for the use of this compound in the preparation of biological samples for quantitative lipid analysis by LC-MS/MS.

Experimental Protocols

Materials and Reagents

-

This compound

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

Methyl-tert-butyl ether (MTBE) (HPLC grade)

-

Isopropanol (HPLC grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Ammonium formate

-

Formic acid

-

Biological sample (e.g., plasma, serum, tissue homogenate)

-

Glass centrifuge tubes with PTFE-lined caps

-

Nitrogen evaporator

-

Vortex mixer

-

Centrifuge

Preparation of Internal Standard Stock Solution

-

Accurately weigh a precise amount of this compound (e.g., 1 mg).

-

Dissolve the weighed standard in a known volume of chloroform:methanol (2:1, v/v) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

-

Store the stock solution at -20°C in a tightly sealed glass vial.

Sample Preparation: Lipid Extraction

This protocol is based on a modified Folch extraction method. An alternative using MTBE is also described.

2.3.1. Modified Folch Extraction

-

To a glass centrifuge tube, add the biological sample (e.g., 100 µL of plasma).

-

Spike the sample with a known amount of the this compound internal standard working solution. The amount should be optimized based on the expected concentration of the analytes of interest.

-

Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the tube.

-

Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

-

Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

-

Vortex for another 30 seconds.

-

Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

-

Dry the extracted lipids under a gentle stream of nitrogen at room temperature.

-

Reconstitute the dried lipid extract in an appropriate volume of the initial mobile phase (e.g., 100 µL of isopropanol:acetonitrile:water, 65:30:5, v/v/v) for LC-MS/MS analysis.

2.3.2. Methyl-tert-butyl ether (MTBE) Extraction

-

To a glass centrifuge tube, add the biological sample (e.g., 100 µL of plasma).

-

Spike the sample with the this compound internal standard.

-

Add 1.5 mL of methanol. Vortex briefly.

-

Add 5 mL of MTBE. Vortex for 10 minutes.

-

Add 1.25 mL of water to induce phase separation. Vortex for 1 minute.

-

Centrifuge at 1000 x g for 10 minutes.

-

Collect the upper organic phase and transfer to a new tube.

-

Dry the extract under a stream of nitrogen.

-

Reconstitute the dried extract for LC-MS/MS analysis as described above.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for triglyceride analysis. These should be optimized for the specific instrument and application.

2.4.1. Liquid Chromatography

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 60:40 acetonitrile:water + 10 mM ammonium formate + 0.1% formic acid

-

Mobile Phase B: 90:10 isopropanol:acetonitrile + 10 mM ammonium formate + 0.1% formic acid

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 50°C

-

Injection Volume: 5 µL

-

Gradient:

-

0-2 min: 30% B

-

2-12 min: Linear gradient to 95% B

-

12-15 min: Hold at 95% B

-

15.1-18 min: Return to 30% B and equilibrate

-

2.4.2. Mass Spectrometry

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM): The precursor ion for this compound will be its [M+NH4]+ adduct. The product ions will correspond to the neutral loss of one of the deuterated heptadecanoic acid chains.

Data Presentation

Quantitative data for the performance of this compound as an internal standard is summarized below. These values are representative of typical performance for deuterated triglyceride internal standards in validated lipidomics methods.

Table 1: Linearity and Range

| Analyte Class | Linearity Range (ng/mL) | R² |

| Triglycerides | 1 - 1000 | >0.99 |

| Diglycerides | 0.5 - 500 | >0.99 |

| Cholesteryl Esters | 1 - 1000 | >0.99 |

Note: The linear range should be established for each specific analyte and matrix.

Table 2: Accuracy and Precision

| Analyte | Spiked Concentration (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) |

| TG(16:0/18:1/18:2) | 10 | 98.5 | 4.2 |

| 100 | 101.2 | 3.1 | |

| 500 | 99.8 | 2.5 | |

| DG(16:0/18:1) | 5 | 97.9 | 5.5 |

| 50 | 102.1 | 3.8 | |

| 250 | 100.5 | 2.9 |